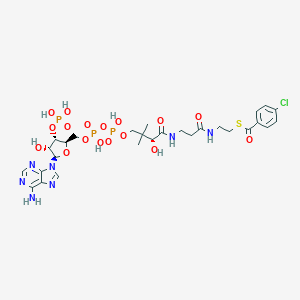

4-Chlorobenzoyl-CoA

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-chlorobenzoyl-CoA is a chlorobenzoyl-CoA that results from the formal condensation of the thiol group of coenzyme A with the carboxy group of 4-chlorobenzoic acid It is a member of monochlorobenzenes and a chlorobenzoyl-CoA. It derives from a benzoyl-CoA and a 4-chlorobenzoic acid. It is a conjugate acid of a this compound(4-).

科学的研究の応用

Enzymatic Mechanisms

4-CBA-CoA serves as a substrate for the enzyme 4-chlorobenzoyl-CoA dehalogenase , which catalyzes its hydrolytic dehalogenation to produce 4-hydroxybenzoyl-CoA (4-HBA-CoA) . This reaction is crucial for the microbial degradation of chlorinated aromatic compounds, which are prevalent environmental pollutants.

- Mechanism of Action : The dehalogenation process involves the formation of a Meisenheimer complex, where an active site carboxylate (typically Asp or Glu) attacks the carbon atom adjacent to the chlorine atom on the benzoyl ring. This leads to the release of chloride ions and results in the formation of 4-HBA-CoA .

- Spectroscopic Studies : Various spectroscopic techniques, such as UV-visible spectroscopy and Raman spectroscopy, have been employed to study the interactions between 4-CBA-CoA and the enzyme's active site. These studies reveal significant shifts in electronic properties upon substrate binding, indicating strong interactions that facilitate enzymatic activity .

Biochemical Applications

The biochemical significance of 4-CBA-CoA extends beyond its role as a substrate. It has been utilized in various studies aimed at understanding enzyme kinetics and structure-function relationships.

- Mutagenesis Studies : Research involving site-directed mutagenesis of residues near the active site has provided insights into the catalytic efficiency and substrate specificity of this compound dehalogenase. For instance, mutations at Asp 145 significantly affect product formation and enzyme dynamics, highlighting the importance of specific amino acid interactions in catalysis .

- Enzyme Inhibition Studies : Investigations into bisubstrate inhibitors that target 4-CBA-CoA synthesis pathways have potential therapeutic implications, especially in bioremediation strategies aimed at detoxifying chlorinated compounds in contaminated environments .

Environmental Implications

The degradation pathway involving 4-CBA-CoA is particularly relevant in bioremediation contexts, where microbial communities utilize this compound to break down harmful pollutants.

- Microbial Degradation Pathways : Certain bacteria have evolved mechanisms to utilize 4-CBA-CoA for degrading polychlorinated biphenyls (PCBs) and other chlorinated aromatic compounds. The presence of 4-CBA-CoA in these metabolic pathways underscores its role as a key intermediate in bioremediation processes .

- Tracking Biodegradation : Carbon stable isotope analysis (CSIA) has been applied to monitor biodegradation processes involving 4-CBA-CoA in ecosystems. This method helps researchers track the efficiency and pathways of microbial degradation, providing valuable data for environmental assessments .

Case Studies

特性

CAS番号 |

117380-98-0 |

|---|---|

分子式 |

C28H39ClN7O17P3S |

分子量 |

906.1 g/mol |

IUPAC名 |

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 4-chlorobenzenecarbothioate |

InChI |

InChI=1S/C28H39ClN7O17P3S/c1-28(2,22(39)25(40)32-8-7-18(37)31-9-10-57-27(41)15-3-5-16(29)6-4-15)12-50-56(47,48)53-55(45,46)49-11-17-21(52-54(42,43)44)20(38)26(51-17)36-14-35-19-23(30)33-13-34-24(19)36/h3-6,13-14,17,20-22,26,38-39H,7-12H2,1-2H3,(H,31,37)(H,32,40)(H,45,46)(H,47,48)(H2,30,33,34)(H2,42,43,44)/t17-,20-,21-,22+,26-/m1/s1 |

InChIキー |

DEPSOKCZMQPCBI-TYHXJLICSA-N |

SMILES |

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)C4=CC=C(C=C4)Cl)O |

異性体SMILES |

CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSC(=O)C4=CC=C(C=C4)Cl)O |

正規SMILES |

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)C4=CC=C(C=C4)Cl)O |

同義語 |

4-CBA-CoA 4-chlorobenzoyl CoA 4-chlorobenzoyl coenzyme A |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。